molecular formula C17H14N2O4S B2433682 (Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1164460-40-5

(Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2433682
CAS RN: 1164460-40-5
M. Wt: 342.37
InChI Key: KLLWPVIDHMACGB-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C17H14N2O4S and its molecular weight is 342.37. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrocatalytic Conversion of Biomass-Derived Furan Compounds

Furan compounds, including 5-hydroxymethylfurfural (HMF) and furfural (FF), serve as versatile platform molecules derived from the degradation of lignocellulosic cellulose. These compounds offer a crucial pathway for the conversion of renewable biomass. Researchers have been exploring the electrocatalytic conversion of furan compounds using renewable electricity. However, challenges such as low selectivity of the target product, lower current density, and Faraday efficiency have hindered widespread industrial applications. Understanding the mechanisms, catalysts, and reaction conditions is essential for enhancing activity, selectivity, and scalability in large-scale processes .

Synthesis of 3-Allyl-2-(Allyloxy)-5-Bromoaniline

A four-step synthetic approach yields 3-allyl-2-(allyloxy)-5-bromoaniline from 2-allylphenol. The method is straightforward, with good to excellent yields (72–98%) after the initial reaction. This compound may find applications in various fields .

Catalytic Alkylation of Furans by π-Activated Alcohols

Researchers have achieved almost quantitative yield in the formation of 2-((1R,2R)-2,3,3-trimethyl-1-phenyl-butyl)furan through alkylation in nitromethane at room temperature. Catalytic amounts of specific compounds play a crucial role in achieving good stereoselectivity. This knowledge can inform applications in organic synthesis .

Biomedical Applications of Furan Derivatives

Furan derivatives exhibit remarkable therapeutic efficacy. They have been explored as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, and anticancer agents. Their diverse pharmacological properties make them promising candidates for drug development .

Furan Platform Chemicals Beyond Fuels and Plastics

The chemical industry is shifting from traditional resources (such as crude oil) to biomass. Furan platform chemicals (FPCs), including furfural and 5-hydroxy-methylfurfural, play a pivotal role. Researchers aim to create innovative antibacterial agents and explore the synthesis of 2,5-furandicarboxylic acid on a large scale. These compounds offer a wide range of prospects beyond fuels and monomers .

Furan-Based Biomaterials

Substituted furan-based compounds show promise as antimicrobial, anticancer, antihyperglycemic, and analgesic agents. Their poly-substituted forms serve as building blocks for naturally occurring biomaterials, contributing to medicinal chemistry .

properties

IUPAC Name

methyl 2-(furan-2-carbonylimino)-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-3-8-19-12-7-6-11(16(21)22-2)10-14(12)24-17(19)18-15(20)13-5-4-9-23-13/h3-7,9-10H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLWPVIDHMACGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.